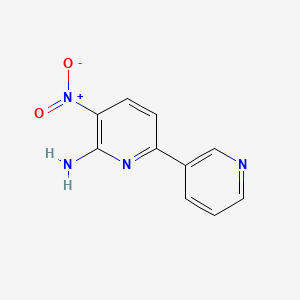

5-Nitro-2,3'-bipyridin-6-amine

Description

5-Nitro-2,3'-bipyridin-6-amine is a heterocyclic compound featuring a bipyridine backbone with a nitro (-NO₂) group at the 5-position and an amine (-NH₂) group at the 6-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration. These derivatives demonstrated inhibitory effects on viral replication, though the exact mechanism remains under investigation.

Properties

Molecular Formula |

C10H8N4O2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

3-nitro-6-pyridin-3-ylpyridin-2-amine |

InChI |

InChI=1S/C10H8N4O2/c11-10-9(14(15)16)4-3-8(13-10)7-2-1-5-12-6-7/h1-6H,(H2,11,13) |

InChI Key |

JOICQOFBBBNORI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: 5-Nitro-2-(2-thienyl)-3,4'-bipyridin-6-amine

Key Differences :

- Substituent : Replaces the 3'-pyridine ring with a thienyl group (a sulfur-containing heterocycle).

Comparison Table :

Functional Analog: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

Key Differences :

- Structural Complexity : Incorporates a benzodioxin ring and a methoxy (-OCH₃) group, increasing molecular weight (391.46 g/mol) and hydrophobicity.

- Functional Groups: Features a dimethylaminoethyl side chain, which may enhance blood-brain barrier penetration.

Comparison Table :

Nitro-Containing Heterocycles: Impurities and Byproducts

Compounds like 5-Nitrosopyrimidine-2,4,6-triamine (Nitrosotriaminopyrimidine) and 2,7-Diamino-6-phenylpteridin-4-ol are nitro-functionalized heterocycles listed as impurities in pharmaceutical standards .

Key Comparisons :

- 5-Nitrosopyrimidine-2,4,6-triamine: Structure: Pyrimidine core with three amine groups and a nitroso (-NO) substituent. Role: Often a degradation product or synthetic intermediate, lacking direct pharmacological data.

- 2,7-Diamino-6-phenylpteridin-4-ol: Structure: Pteridine backbone with phenyl and hydroxyl groups. Role: Highlighted as an impurity, emphasizing the need for rigorous purification in nitro-compound synthesis.

Functional Group Impact :

- Nitro groups in these compounds are associated with redox activity, which may contribute to genotoxicity if unmanaged in drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.